molecular formula C21H13F2NO3S B2570462 [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114850-43-9

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2570462
M. Wt: 397.4
InChI Key: ASYCAFDFMZSDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as DFB, is a compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism Of Action

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone exerts its anti-tumor effects by inhibiting the activity of several enzymes involved in cell growth and proliferation, including topoisomerase I and II, and DNA polymerase. [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone also induces apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone are thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral activity of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is thought to be due to its ability to inhibit viral replication.

Biochemical And Physiological Effects

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of immune responses. [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has also been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone in lab experiments is its high potency and specificity for its target enzymes and pathways. However, one limitation is that [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is not water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone could focus on several areas, including the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the exploration of potential combination therapies with other anti-tumor or anti-inflammatory agents. Additionally, further studies could investigate the potential use of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone in treating other diseases, such as autoimmune disorders or viral infections.

Synthesis Methods

The synthesis of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone involves the reaction of 3,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate compound, which is then reacted with 2-mercaptobenzothiazole to produce the final product. The synthesis method has been optimized to achieve high yields and purity of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone.

Scientific Research Applications

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has been found to have potential use in several scientific research applications, including as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has been found to have antiviral activity against several viruses, including HIV and hepatitis B virus.

properties

IUPAC Name

[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2NO3S/c22-16-11-10-15(12-17(16)23)24-13-20(21(25)14-6-2-1-3-7-14)28(26,27)19-9-5-4-8-18(19)24/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYCAFDFMZSDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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